molecular formula C18H18F3NO2 B3753590 4-(4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide

4-(4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B3753590
M. Wt: 337.3 g/mol
InChI Key: LCDHNNJJZLCNQF-UHFFFAOYSA-N
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Description

4-(4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide is an organic compound that features both a trifluoromethyl group and a butanamide structure. The presence of the trifluoromethyl group imparts unique chemical properties, such as increased stability and hydrophobicity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide typically involves the reaction of 4-methylphenol with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, followed by the addition of butanamide. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-(4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenylbutanamide
  • 4-methylphenoxybutanamide
  • 2-(trifluoromethyl)phenylbutanamide

Uniqueness

4-(4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to the combination of the trifluoromethyl group and the butanamide structure. This combination imparts distinct chemical properties, such as enhanced stability and hydrophobicity, which are not observed in similar compounds .

Properties

IUPAC Name

4-(4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-13-8-10-14(11-9-13)24-12-4-7-17(23)22-16-6-3-2-5-15(16)18(19,20)21/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDHNNJJZLCNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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